Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Lipophilicity Drug-likeness ADME

1-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034482-01-2) is a synthetic small molecule belonging to the cyclopentanecarboxamide class, characterized by a 4-chlorophenyl substituent and a pyrimidin-5-ylethyl side chain. Its molecular formula is C18H20ClN3O (MW 329.83 g/mol).

Molecular Formula C18H20ClN3O
Molecular Weight 329.83
CAS No. 2034482-01-2
Cat. No. B2856249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide
CAS2034482-01-2
Molecular FormulaC18H20ClN3O
Molecular Weight329.83
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=CN=CN=C3
InChIInChI=1S/C18H20ClN3O/c19-16-5-3-15(4-6-16)18(8-1-2-9-18)17(23)22-10-7-14-11-20-13-21-12-14/h3-6,11-13H,1-2,7-10H2,(H,22,23)
InChIKeyIIMNFIVYGGRBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034482-01-2): Procurement-Relevant Structural and Patent Context


1-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034482-01-2) is a synthetic small molecule belonging to the cyclopentanecarboxamide class, characterized by a 4-chlorophenyl substituent and a pyrimidin-5-ylethyl side chain . Its molecular formula is C18H20ClN3O (MW 329.83 g/mol) [1]. Patents from Hoffmann-La Roche and Genentech identify pyrimidinylcyclopentane compounds, including this structural family, as key intermediates in the synthesis of AKT protein kinase inhibitors with therapeutic applications in oncology [2].

Why 1-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide Cannot Be Replaced by Off-the-Shelf Cyclopentanecarboxamide Analogs


Cyclopentanecarboxamide derivatives with different aryl/heteroaryl substituents exhibit substantial divergence in ADME properties and target engagement profiles. Minor modifications—such as replacing the para-chlorophenyl group with a thiophene or the pyrimidin-5-yl with a phenylpyrimidine—significantly alter logP, polar surface area, and hydrogen-bonding capacity, which in turn dictate membrane permeability, metabolic stability, and binding promiscuity [1]. In the context of AKT inhibitor synthesis, the patented intermediate route explicitly requires the pyrimidin-5-ylethyl motif; substituting a generic cyclopentanecarboxamide would lead to a regioisomeric mixture that cannot be processed to the active pharmaceutical ingredient [2].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide vs. Closest Structural Analogs


Predicted Lipophilicity (logP) Differentiates Target Compound from Thiophene and Phenylpyrimidine Analogs

The target compound's predicted logP (ALogP98 ~3.4) places it in an optimal range for oral bioavailability, whereas the thiophene analog (CAS 2034511-88-9) is more polar (logP ~2.5) and the phenylpyrimidine analog (CAS 2034396-92-2) is more lipophilic (logP ~4.2). This differentiation is critical for passive membrane permeability and metabolic stability in lead optimization [1].

Lipophilicity Drug-likeness ADME

Patent-Protected Intermediacy Confers Scalable Process Differentiation Over Non-Pyrimidinyl Carboxamides

In the Hoffmann-La Roche/Genentech patent family (JP2019218384A), the target compound's scaffold is explicitly claimed in an amidation coupling step that produces pyrimidinylcyclopentane intermediates for AKT inhibitors. The patent demonstrates that using the 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl) variant, as opposed to non-pyrimidinyl carboxamides, enables regioselective downstream functionalization and avoids the formation of regioisomeric impurities that are difficult to remove [1].

Process chemistry AKT inhibitor Scalability

Hydrogen-Bond Donor/Acceptor Profile Distinguishes Target from Pyrazolopyrimidine-Fused Analogs

The target compound possesses a single H-bond donor (amide NH) and five H-bond acceptors (amide O, pyrimidine N atoms, and Cl), while pyrazolopyrimidine-fused analogs (e.g., 1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, CAS 899946-42-0) have multiple additional H-bond donors. This simpler H-bond profile correlates with better permeability in Caco-2 assays for the cyclopentanecarboxamide class (class-level inference) [1].

Hydrogen bonding Selectivity Kinase binding

Procurement-Relevant Application Scenarios for 1-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide


AKT Protein Kinase Inhibitor Synthesis – Intermediate at Kilo Scale

The compound is cited in Roche/Genentech process patents as a pyrimidinylcyclopentane intermediate. Procurement of this specific CAS-numbered compound ensures access to a regiochemically defined scaffold that has been validated in the synthesis of clinical-stage AKT inhibitors. Using alternate carboxamides would necessitate de novo route scouting and may introduce regioisomeric impurities that complicate downstream purification [2].

Medicinal Chemistry Lead Optimization – Balanced logP Starter Scaffold

With a predicted logP of ~3.4 and appropriate H-bond features, the compound serves as a central building block for fragment growing or library synthesis. Compared to the more hydrophilic thiophene analog (logP 2.5) or the more lipophilic phenylpyrimidine analog (logP 4.2), it reduces the number of iterative logP-tuning cycles, saving 2–3 synthesis rounds during lead optimization [1].

Selectivity Profiling Campaigns – Probe with Reduced Off-Target Binding Risk

The minimal H-bond donor count (1 HBD) and moderate tPSA (65 Ų) of the target compound, relative to fused-heterocycle analogs (2 HBD, tPSA 95 Ų), predict lower promiscuity across the kinome. This makes it a cleaner chemical probe for selectivity panels when benchmarking kinase inhibitors derived from this scaffold [3].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.